4-Fluoro-2-[(oxan-4-yl)methoxy]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-2-[(oxan-4-yl)methoxy]aniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a fluorine atom at the 4-position and a methoxy group attached to an oxane ring at the 2-position of the aniline structure
Vorbereitungsmethoden
The synthesis of 4-Fluoro-2-[(oxan-4-yl)methoxy]aniline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Protection of the Aniline Group: The aniline group is protected to prevent unwanted reactions during subsequent steps.
Nitration: The protected aniline undergoes nitration to introduce a nitro group.
Reduction: The nitro group is reduced to an amine group.
Substitution: The fluorine atom is introduced via a substitution reaction.
Deprotection: The protecting group is removed to yield the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
4-Fluoro-2-[(oxan-4-yl)methoxy]aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include hydrogenation catalysts for reduction, oxidizing agents like potassium permanganate for oxidation, and halogenating agents for substitution reactions .
Wissenschaftliche Forschungsanwendungen
4-Fluoro-2-[(oxan-4-yl)methoxy]aniline has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceuticals, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: This compound is used in the synthesis of advanced materials with unique properties, such as polymers and nanomaterials.
Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly those involving fluorinated compounds.
Industrial Applications: It is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-Fluoro-2-[(oxan-4-yl)methoxy]aniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity, while the methoxy group can influence its solubility and metabolic stability .
Vergleich Mit ähnlichen Verbindungen
4-Fluoro-2-[(oxan-4-yl)methoxy]aniline can be compared with other similar compounds, such as:
4-Fluoro-2-methoxyaniline: This compound lacks the oxane ring, making it less complex but also less versatile in certain applications.
4-Fluoro-2-methylaniline: This compound has a methyl group instead of a methoxy group, which can affect its reactivity and applications.
3-Fluoro-4-methoxyphenylboronic acid: This compound contains a boronic acid group, making it useful in different types of coupling reactions.
The uniqueness of this compound lies in its combination of fluorine and oxane functionalities, which provide distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C12H16FNO2 |
---|---|
Molekulargewicht |
225.26 g/mol |
IUPAC-Name |
4-fluoro-2-(oxan-4-ylmethoxy)aniline |
InChI |
InChI=1S/C12H16FNO2/c13-10-1-2-11(14)12(7-10)16-8-9-3-5-15-6-4-9/h1-2,7,9H,3-6,8,14H2 |
InChI-Schlüssel |
IFHXBVSSZKKGNP-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCC1COC2=C(C=CC(=C2)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.